molecular formula C14H15NO B1320952 N-ethyl-4-phenoxyaniline CAS No. 171349-99-8

N-ethyl-4-phenoxyaniline

Cat. No. B1320952
M. Wt: 213.27 g/mol
InChI Key: SKNFEKIHODSONX-UHFFFAOYSA-N
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Description

N-ethyl-4-phenoxyaniline is a compound that can be derived from N-ethyl-N-methylaniline through metabolic processes. The studies provided indicate that N-ethyl-N-methylaniline undergoes p-hydroxylation to form N-ethyl-4-aminophenol, among other products. This process is catalyzed by rabbit hepatic microsomes in the presence of an NADPH-generating system . Although the provided papers do not directly discuss N-ethyl-4-phenoxyaniline, they provide insights into the metabolic pathways of related compounds, which can be useful for understanding the behavior of N-ethyl-4-phenoxyaniline in biological systems.

Synthesis Analysis

The synthesis of N-ethyl-4-phenoxyaniline is not directly described in the provided papers. However, the synthesis of related compounds, such as N-ethyl-4-aminophenol, is reported. N-ethyl-N-methylaniline is hydroxylated at the 4-C position of the aromatic ring to form N-ethyl-4-aminophenol as a metabolic product . This suggests that similar enzymatic or chemical methods could potentially be applied to synthesize N-ethyl-4-phenoxyaniline.

Molecular Structure Analysis

The molecular structure of N-ethyl-4-phenoxyaniline would consist of an aniline moiety with an ethyl group attached to the nitrogen atom and a phenoxy group substituted at the para position of the aromatic ring. The related compound, N-ethyl-4-aminophenol, which is a hydroxylated derivative of N-ethyl-N-methylaniline, provides a basis for understanding the reactivity and potential interactions of the amino and ethyl groups in N-ethyl-4-phenoxyaniline .

Chemical Reactions Analysis

The chemical reactions involving N-ethyl-4-phenoxyaniline are not explicitly detailed in the provided papers. However, the reactivity of similar compounds, such as 4-ethoxyaniline, has been studied. 4-Ethoxyaniline is known to be oxidized by peroxidases to form various products, including a quinone imine, which can further react with nucleophiles like N-acetylcysteine to form conjugates . This indicates that N-ethyl-4-phenoxyaniline may also participate in oxidation reactions and potentially form conjugates with biological nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethyl-4-phenoxyaniline are not discussed in the provided papers. However, the metabolic study of N-ethyl-N-methylaniline provides some kinetic parameters, such as an apparent Vmax of 1.8 nmol/mg protein per min and Km of 1.7 x 10(-4)M for the formation of N-ethyl-N-methyl-4-aminophenol . These parameters are indicative of the enzymatic efficiency and affinity for the substrate, which could be relevant when considering the physical and chemical behavior of N-ethyl-4-phenoxyaniline in a biological context.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Phenoxyaniline and sulfonamide analogues have been used to inhibit N-type calcium channels. These channels play a crucial role in the sensation of pain, and their inhibition can potentially help manage nociceptive and neuropathic pain .
  • Methods of Application: Structural modifications were made to the neuronal calcium ion channel blocker MONIRO-1 and related compounds, replacing the amide linker with an aniline and isosteric sulfonamide moiety . The compounds were then evaluated in a FLIPR-based intracellular calcium response assay .
  • Results: A comprehensive SAR study revealed a number of phenoxyaniline and sulfonamide compounds that were more potent or had similar potency for the Ca V 2.2 and Ca V 3.2 channel compared to MONIRO-1 . The sulfonamide derivatives were the most promising Ca V 2.2 inhibitors developed, possessing high stability in plasma, low toxicity, favourable CNS MPO scores, and high potency and selectivity .

Safety And Hazards

“N-ethyl-4-phenoxyaniline” is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation . Precautions should be taken to avoid breathing in dust, fumes, gas, mist, vapors, or spray. It should be handled with protective gloves, eye protection, and face protection .

Future Directions

As “N-ethyl-4-phenoxyaniline” is used in the synthesis of other substances, future directions could involve exploring its potential uses in the creation of new compounds or materials .

properties

IUPAC Name

N-ethyl-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNFEKIHODSONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-phenoxyaniline

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